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Compound of Interest

Compound Name: Pronuciferine, (-)-

Cat. No.: B12703998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Pronuciferine is a proaporphine alkaloid that has garnered interest within the scientific

community due to its potential pharmacological activities. As with any natural product destined

for further investigation, unambiguous structural elucidation is a critical first step. Nuclear

Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the

comprehensive structural characterization of organic molecules like (-)-pronuciferine in solution.

This application note provides a detailed overview and experimental protocols for the

application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the

complete structural assignment of (-)-pronuciferine. The data and methodologies presented

herein are essential for researchers in natural product chemistry, medicinal chemistry, and drug

development.

Structural and Stereochemical Elucidation
The structural elucidation of (-)-pronuciferine was accomplished through a suite of NMR

experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear

Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and

Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the

unambiguous assignment of all proton and carbon signals and the determination of the

compound's relative stereochemistry. A summary of the ¹H and ¹³C NMR chemical shifts is

presented in Table 1.[1]
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Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (-)-Pronuciferine (in CDCl₃)[1]

Position δC (ppm) δH (ppm, mult., J in Hz)

1 129.8 6.85 (d, 10.0)

2 145.8 7.05 (d, 10.0)

3 126.9 -

3a 51.9 3.20 (m)

4 43.5 2.55 (m), 3.05 (m)

5 53.8 2.80 (m), 3.40 (m)

6a 63.5 4.20 (d, 12.0)

7 40.7 2.20 (m)

8 110.1 6.60 (s)

9 147.5 -

10 147.8 -

11 111.4 6.75 (s)

12 122.5 -

12a 128.9 -

N-CH₃ 42.9 2.45 (s)

9-OCH₃ 56.1 3.85 (s)

10-OCH₃ 56.2 3.90 (s)

1' 204.5 -

2', 6' 145.8 7.05 (d, 10.0)

3', 5' 129.8 6.85 (d, 10.0)

4' 49.3 -

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/figure/Summary-of-1-H-and-13-C-NMR-chemical-shifts-of-pronuciferine-2_fig2_40878846
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12703998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Key 2D NMR Correlations for (-)-Pronuciferine

Proton(s)
COSY Correlations
(¹H-¹H)

HMBC Correlations
(¹H-¹³C)

NOESY
Correlations (¹H-¹H)

H-1 H-2 C-2, C-3, C-12a, C-4' H-2, H-11

H-2 H-1 C-1, C-3, C-4' H-1, N-CH₃

H-3a H-4, H-7 C-3, C-4, C-7, C-12a H-4α, H-7, H-8

H-4 H-3a, H-5 C-3a, C-5, C-12a H-3a, H-5α

H-5 H-4, H-6a C-4, C-6a, N-CH₃ H-4α, H-6a

H-6a H-5, H-7 C-5, C-7, C-8, C-12a H-5β, H-7

H-7 H-3a, H-6a C-3a, C-6a, C-8, C-12 H-3a, H-6a, H-8

H-8 - C-6a, C-9, C-10, C-12 H-3a, H-7, 9-OCH₃

H-11 - C-1, C-9, C-10, C-12a H-1, 10-OCH₃

N-CH₃ - C-4, C-5, C-6a H-2, H-5α

9-OCH₃ - C-9 H-8

10-OCH₃ - C-10 H-11

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of purified (-)-pronuciferine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is clear and free of any particulate

matter.
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NMR Data Acquisition
All NMR spectra can be acquired on a standard 400 MHz (or higher) spectrometer equipped

with a 5 mm probe.

¹H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

¹³C NMR Spectroscopy

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.

COSY (Correlation Spectroscopy)

Pulse Program: Standard COSY90 or COSY45 sequence (e.g., cosygpqf).

Spectral Width (F1 and F2): 12 ppm.
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Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-16.

Relaxation Delay: 1.5 seconds.

HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: Phase-sensitive HSQC with gradients (e.g., hsqcedetgpsisp2.3).

Spectral Width (F2): 12 ppm.

Spectral Width (F1): 220 ppm.

¹J(C,H) Coupling Constant: Optimized for 145 Hz.

Number of Increments (F1): 256.

Number of Scans per Increment: 16-32.

Relaxation Delay: 1.5 seconds.

HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

Spectral Width (F2): 12 ppm.

Spectral Width (F1): 220 ppm.

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

Number of Increments (F1): 256.

Number of Scans per Increment: 32-64.

Relaxation Delay: 2 seconds.

NOESY (Nuclear Overhauser Effect Spectroscopy)
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Pulse Program: Phase-sensitive NOESY with gradients (e.g., noesygpph).

Spectral Width (F1 and F2): 12 ppm.

Mixing Time: 500-800 ms.

Number of Increments (F1): 256.

Number of Scans per Increment: 16-32.

Relaxation Delay: 2 seconds.

Data Processing
All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova,

etc.). Processing steps typically include:

Fourier transformation of the Free Induction Decay (FID).

Phase correction.

Baseline correction.

Referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in

¹³C).

For 2D spectra, appropriate window functions (e.g., sine-bell) are applied in both dimensions

before Fourier transformation.

Visualization of Experimental Workflows and Data
Relationships
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Caption: Experimental workflow for the structural elucidation of (-)-pronuciferine.
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Caption: Key HSQC and HMBC correlations for (-)-pronuciferine.
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Caption: Key NOESY correlations confirming the stereochemistry of (-)-pronuciferine.

Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for

the structural elucidation of complex natural products like (-)-pronuciferine. The data and

protocols outlined in this application note serve as a comprehensive guide for researchers to

confirm the structure and stereochemistry of this alkaloid. Accurate and complete structural

characterization is fundamental for any further pharmacological or medicinal chemistry studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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